Ethyl-3-Brom-4-hydroxybenzoat

Übersicht

Beschreibung

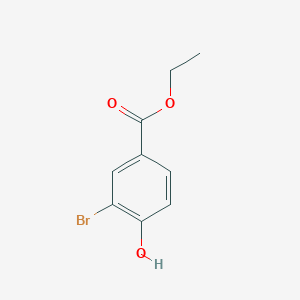

Ethyl 3-bromo-4-hydroxybenzoate is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 4-position is replaced by a hydroxyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-bromo-4-hydroxybenzoate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and in the preparation of more complex molecules.

Biology: Used in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

Mode of Action

It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

For instance, 4-hydroxybenzoic acid, a related compound, is known to be involved in several catabolic pathways in certain bacteria .

Pharmacokinetics

The pharmacokinetic properties of Ethyl 3-bromo-4-hydroxybenzoate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 3-bromo-4-hydroxybenzoate. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C . Furthermore, its efficacy may be influenced by factors such as pH and the presence of other compounds in the environment.

Biochemische Analyse

Biochemical Properties

Ethyl 3-bromo-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with reductive dehalogenase enzymes, which facilitate the reductive dehalogenation of Ethyl 3-bromo-4-hydroxybenzoate, converting it into 4-hydroxybenzoate . This interaction is crucial for the degradation of halogenated aromatic compounds in the environment.

Cellular Effects

Ethyl 3-bromo-4-hydroxybenzoate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the catabolism of 4-hydroxybenzoate by competitively binding to specific enzymes, thereby impacting the metabolic pathways within the cell . Additionally, Ethyl 3-bromo-4-hydroxybenzoate can induce oxidative stress in cells, leading to changes in gene expression and cellular function.

Molecular Mechanism

The molecular mechanism of Ethyl 3-bromo-4-hydroxybenzoate involves several key interactions at the molecular level. The compound undergoes reductive dehalogenation, where it binds to reductive dehalogenase enzymes, leading to the removal of the bromine atom and the formation of 4-hydroxybenzoate . This process is facilitated by specific amino acid residues within the enzyme’s active site, which stabilize the transition state and promote the dehalogenation reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-bromo-4-hydroxybenzoate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that Ethyl 3-bromo-4-hydroxybenzoate can have persistent effects on cellular function, including sustained inhibition of specific metabolic pathways and prolonged oxidative stress.

Dosage Effects in Animal Models

The effects of Ethyl 3-bromo-4-hydroxybenzoate vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes without causing significant toxicity . At higher doses, Ethyl 3-bromo-4-hydroxybenzoate can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Ethyl 3-bromo-4-hydroxybenzoate is involved in several metabolic pathways, primarily through its interaction with reductive dehalogenase enzymes. The compound undergoes reductive dehalogenation to form 4-hydroxybenzoate, which can then enter various catabolic pathways . This process is essential for the biodegradation of halogenated aromatic compounds and the maintenance of metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, Ethyl 3-bromo-4-hydroxybenzoate is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of Ethyl 3-bromo-4-hydroxybenzoate can influence its biochemical activity and its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of Ethyl 3-bromo-4-hydroxybenzoate is determined by various targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with reductive dehalogenase enzymes and other metabolic proteins . This localization is crucial for its biochemical activity and its role in cellular metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-hydroxybenzoate can be synthesized through the bromination of ethyl 4-hydroxybenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as acetic acid glacial. The reaction is carried out in a halogenated alkane solvent and/or an ether solvent at temperatures ranging from -10 to 50°C .

Industrial Production Methods: The industrial production of ethyl 3-bromo-4-hydroxybenzoate follows similar synthetic routes but is optimized for higher yields and efficiency. The process involves careful control of reaction conditions to minimize by-products and maximize the yield of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Esterification: The hydroxyl group can participate in esterification reactions to form different esters.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Esterification: Typically involves alcohols and acid catalysts.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Esterification: Various esters of ethyl 3-bromo-4-hydroxybenzoate.

Vergleich Mit ähnlichen Verbindungen

- Ethyl 4-bromo-3-hydroxybenzoate

- Ethyl 3-hydroxybenzoate

- Ethyl 4-hydroxybenzoate

Comparison: Ethyl 3-bromo-4-hydroxybenzoate is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

Ethyl 3-bromo-4-hydroxybenzoate (EBHB), an organic compound with the molecular formula C₉H₈BrO₃, has garnered attention in recent years for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 3-position and a hydroxy group at the 4-position of the benzoate structure, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of EBHB, including its antimicrobial properties, potential mechanisms of action, and relevant case studies.

- Molecular Weight : Approximately 245.07 g/mol

-

Chemical Structure :

The presence of both a bromine atom and a hydroxyl group suggests potential interactions with biological targets, making EBHB a candidate for pharmacological studies.

Antimicrobial Activity

EBHB has been noted for its effectiveness as an antimicrobial agent against various bacterial strains. Studies indicate that it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The antimicrobial efficacy is attributed to the electron-withdrawing nature of the bromine and hydroxyl groups, which enhance the compound's ability to penetrate bacterial cell walls and disrupt cellular functions.

Antioxidant Potential

The antioxidant properties of EBHB are also noteworthy. Compounds containing hydroxyl groups are known to scavenge free radicals, thereby protecting cells from oxidative stress. This activity could be beneficial in preventing diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Juvenile Hormone Activity

Research has indicated that ethyl esters related to EBHB can exhibit juvenile hormone (JH)-like activity in insects. For instance, modifications of related compounds have shown that low doses can induce precocious metamorphosis in silkworm larvae, suggesting potential applications in pest management .

While specific mechanisms of action for EBHB remain largely undocumented, it is hypothesized that the compound interacts with various biological targets due to its structural features. The bromine atom may enhance electrophilic reactivity, allowing EBHB to form adducts with nucleophilic sites on proteins or nucleic acids. This could lead to modulation of enzymatic activities or disruption of cellular processes .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of EBHB, researchers tested its effectiveness against several bacterial strains using disk diffusion methods. Results indicated that EBHB exhibited a zone of inhibition significantly larger than that of control substances, confirming its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 15 |

| Streptococcus pyogenes | 20 |

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of EBHB in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) when treated with EBHB compared to untreated controls.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| EBHB (10 µM) | 90 | 120 |

Eigenschaften

IUPAC Name |

ethyl 3-bromo-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXRBHNFKLKRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406526 | |

| Record name | ETHYL 3-BROMO-4-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37470-58-9 | |

| Record name | ETHYL 3-BROMO-4-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromo-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.